molecular formula C4H7ClO2S B14655210 Methyl 3-(chlorosulfanyl)propanoate CAS No. 41345-74-8

Methyl 3-(chlorosulfanyl)propanoate

Katalognummer: B14655210
CAS-Nummer: 41345-74-8
Molekulargewicht: 154.62 g/mol
InChI-Schlüssel: QDLWDWZNGOVPBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(chlorosulfanyl)propanoate: is an organic compound with the molecular formula C4H7ClO4S It is a derivative of propanoic acid, featuring a chlorosulfanyl group attached to the third carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-(chlorosulfanyl)propanoate can be synthesized through the reaction of methyl 3-hydroxypropanoate with thionyl chloride (SOCl2) in the presence of a base. The reaction typically proceeds under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorosulfanyl group.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-(chlorosulfanyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the chlorosulfanyl group can yield thiol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Amino, alkoxy, or thiol derivatives.

    Oxidation Reactions: Sulfonic acid derivatives.

    Reduction Reactions: Thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 3-(chlorosulfanyl)propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through selective substitution reactions. This modification can alter the biological activity and stability of the biomolecules.

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of methyl 3-(chlorosulfanyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfanyl group is highly reactive, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

    Methyl 3-(chlorosulfonyl)propanoate: Similar in structure but with a sulfonyl group instead of a sulfanyl group.

    Methyl 3-(bromosulfanyl)propanoate: Contains a bromosulfanyl group instead of a chlorosulfanyl group.

    Methyl 3-(methoxysulfanyl)propanoate: Features a methoxysulfanyl group instead of a chlorosulfanyl group.

Uniqueness: Methyl 3-(chlorosulfanyl)propanoate is unique due to the presence of the chlorosulfanyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in organic synthesis and industrial applications.

Eigenschaften

CAS-Nummer

41345-74-8

Molekularformel

C4H7ClO2S

Molekulargewicht

154.62 g/mol

IUPAC-Name

methyl 3-chlorosulfanylpropanoate

InChI

InChI=1S/C4H7ClO2S/c1-7-4(6)2-3-8-5/h2-3H2,1H3

InChI-Schlüssel

QDLWDWZNGOVPBS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCSCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.